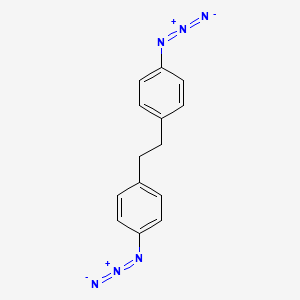

4,4'-Diazidodiphenyl ethane

Descripción general

Descripción

4,4’-Diazidodiphenyl ethane is a chemical compound that has attracted significant attention in recent years due to its unique physical, chemical, and biological properties. It is used for R&D purposes and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 4,4’-Diazidodiphenyl ethane involves two stages . In the first stage, 4,4’-diaminodihydrostilbene is combined with sulfuric acid and sodium nitrite in water at 0°C for approximately 0.583333 hours. In the second stage, sodium azide is added in hexane and water, and the mixture is left for 1 hour .Molecular Structure Analysis

The molecular formula of 4,4’-Diazidodiphenyl ethane is C14H12N6 . Unfortunately, the specific details about its molecular structure are not available in the search results.Chemical Reactions Analysis

The photooxidation of 4,4’-Diazidodiphenyl ethane has been studied . It was found that irradiation of the solution of 4,4’-Diazidodiphenyl ethane in ethyl alcohol with UV-light at a wavelength longer than 280 nm in the presence of dissolved oxygen resulted in the appearance of post-luminescence .Aplicaciones Científicas De Investigación

Fluorescent Probes and Dyes

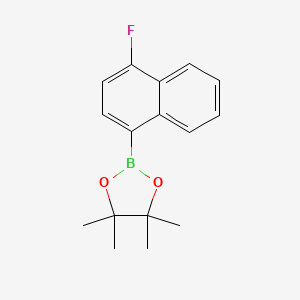

Development of Fluorescent Indicators and Probes : The design and synthesis of fluorescent indicators based on specific scaffolds, like BODIPY, for detecting various biological and chemical phenomena highlight the use of diazo compounds in creating highly selective and sensitive probes. These compounds are engineered for applications ranging from pH sensing to detecting metal ions and reactive species, illustrating the versatility of diazo compounds in fluorescence-based applications (Boens, Leen, & Dehaen, 2012).

Metal-Organic Frameworks (MOFs)

Construction of Metal-Organic Frameworks : Research into BODIPY-derived MOFs demonstrates the structural and functional diversity attainable through diazo compounds. These frameworks exhibit unique absorption and emission properties, which can be tuned for specific applications, such as gas storage or catalysis, showcasing the potential of diazo compounds in materials science (Li et al., 2015).

Cross-Coupling Reactions

Facilitation of Cross-Coupling Reactions : The use of diazo compounds in nickel-catalyzed cross-coupling reactions with aryl organometallics opens new pathways for creating complex organic molecules. This method illustrates the role of diazo compounds in facilitating the formation of C-N and C-C bonds, critical for synthesizing pharmaceuticals and other organic compounds (Mongin et al., 2002).

Chemical Synthesis and Modification

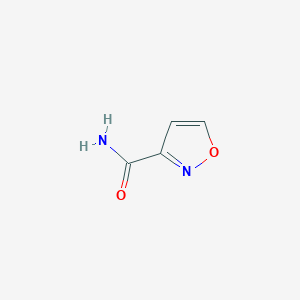

Synthesis and Modification of Organic Compounds : The generation of ketimines from azides and the use of diazo compounds for electrophilic trifluoromethylthiolation reactions exemplify the versatility of diazo compounds in organic synthesis. These reactions highlight the utility of diazo compounds in introducing functional groups and modifying organic molecules for a range of applications (Harrold et al., 2009; Huang et al., 2016).

Catalysis

Catalysis and Reaction Mechanisms : Research into the catalytic properties of diazo compounds, such as their role in Pd(III) complexes and C-C bond formation, underscores their importance in catalysis and reaction mechanism studies. These studies provide insights into the reactivity and potential applications of diazo compounds in catalytic processes (Khusnutdinova et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that azides, such as 4,4’-diazidodiphenyl ethane, can react with a variety of functional groups, including alkenes, alkynes, and carbonyl compounds . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that azides can undergo a variety of reactions, including cycloadditions and substitutions . These reactions could potentially lead to modifications of the target molecules, altering their function .

Biochemical Pathways

Given the reactivity of azides, it’s plausible that the compound could interfere with a variety of biochemical processes, depending on the specific targets it interacts with .

Result of Action

It’s known that azides can react with a variety of functional groups, potentially leading to modifications of biomolecules and alterations in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Diazidodiphenyl ethane. For instance, the presence of other reactive species could potentially compete with the compound for its targets, affecting its efficacy . Additionally, factors such as pH and temperature could influence the stability of the compound and its ability to react with its targets .

Propiedades

IUPAC Name |

1-azido-4-[2-(4-azidophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOUTRFQXXRCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630053 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72695-23-9 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

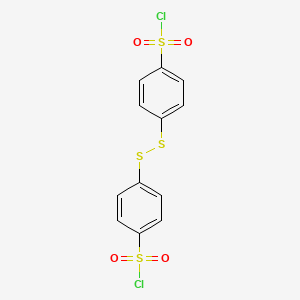

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)